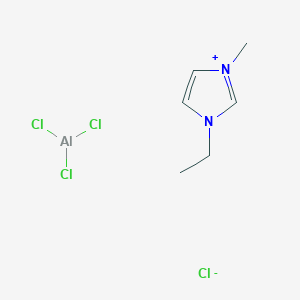
1-Ethyl-3-methylimi-dazolium tetrachloroaluminate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methylimidazolium tetrachloroaluminate is an ionic liquid composed of a 1-ethyl-3-methylimidazolium cation and a tetrachloroaluminate anion. This compound is known for its unique properties, such as low vapor pressure, high thermal stability, and excellent ionic conductivity . It has garnered significant interest in various fields, including energy storage, electrochemistry, and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Ethyl-3-methylimidazolium tetrachloroaluminate is typically synthesized by reacting 1-ethyl-3-methylimidazolium chloride with aluminum chloride. The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process . The reaction can be represented as follows:
[ \text{C}6\text{H}{11}\text{N}_2\text{Cl} + \text{AlCl}_3 \rightarrow \text{C}6\text{H}{11}\text{N}_2\text{AlCl}_4 ]
Industrial Production Methods
Industrial production of 1-ethyl-3-methylimidazolium tetrachloroaluminate follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-3-methylimidazolium tetrachloroaluminate undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it acts as a reducing agent.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with 1-ethyl-3-methylimidazolium tetrachloroaluminate include aluminum chloride, organic solvents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving 1-ethyl-3-methylimidazolium tetrachloroaluminate depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound may produce oxidized derivatives, while in reduction reactions, reduced derivatives are formed .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methylimidazolium tetrachloroaluminate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-ethyl-3-methylimidazolium tetrachloroaluminate involves its ability to stabilize transition states and intermediates in chemical reactions. The compound’s ionic nature allows it to interact with various molecular targets and pathways, facilitating the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-methylimidazolium chloride: Similar in structure but lacks the tetrachloroaluminate anion.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Another ionic liquid with different anionic composition.
1-Ethyl-3-methylimidazolium acetate: Contains an acetate anion instead of tetrachloroaluminate.
Uniqueness
1-Ethyl-3-methylimidazolium tetrachloroaluminate is unique due to its combination of the 1-ethyl-3-methylimidazolium cation and tetrachloroaluminate anion, which imparts distinct properties such as high thermal stability and excellent ionic conductivity . These properties make it particularly suitable for applications in energy storage and catalysis .
Eigenschaften
Molekularformel |
C6H11AlCl4N2 |
|---|---|
Molekulargewicht |
280.0 g/mol |
IUPAC-Name |
1-ethyl-3-methylimidazol-3-ium;trichloroalumane;chloride |
InChI |
InChI=1S/C6H11N2.Al.4ClH/c1-3-8-5-4-7(2)6-8;;;;;/h4-6H,3H2,1-2H3;;4*1H/q+1;+3;;;;/p-4 |
InChI-Schlüssel |
UYYXEZMYUOVMPT-UHFFFAOYSA-J |
Kanonische SMILES |
CCN1C=C[N+](=C1)C.[Al](Cl)(Cl)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


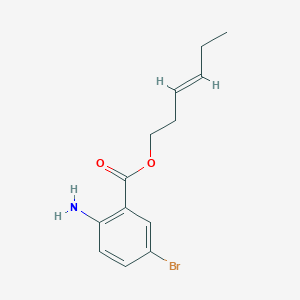
![Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B12337134.png)
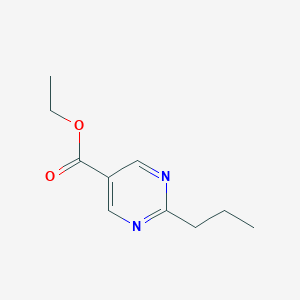

![2-[(4-Methylphenyl)methyl]morpholine](/img/structure/B12337139.png)
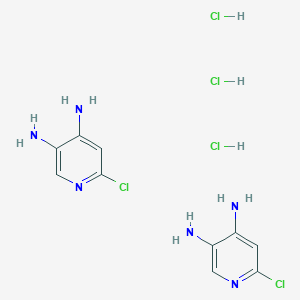
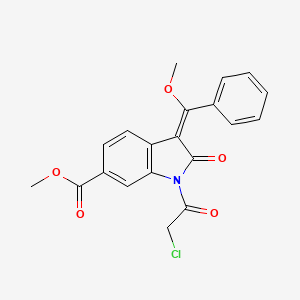
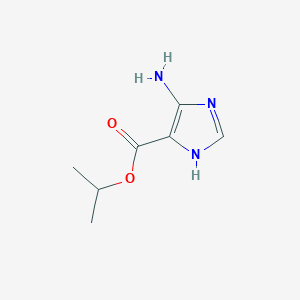

![2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12337171.png)
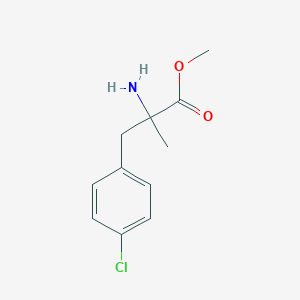
![2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)-](/img/structure/B12337185.png)
![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B12337186.png)
![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)
